1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, a hydroxy-phenylpropyl group, and a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(23,15-7-5-4-6-8-15)13-21-18(22)20-12-14-9-10-16(24-2)17(11-14)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTFFBVBPBILNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the benzyl and phenylpropyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical properties, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylbutyl)urea
These compounds share structural similarities but differ in the length and substitution of the hydroxy-phenylalkyl group. The unique properties of this compound arise from its specific structural configuration, which can influence its reactivity and applications.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylpropyl)urea, with the CAS Number 1351647-70-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 344.4 g/mol
- Structure : The compound features a urea functional group linked to a dimethoxybenzyl moiety and a hydroxyphenylpropyl side chain, which may contribute to its biological activity.
The biological activity of this compound is primarily associated with its interaction with various kinase pathways. Recent studies have highlighted its role in inhibiting specific kinases, which are critical for cell proliferation and survival.
Kinase Inhibition Profile
In a study examining the effects of related compounds, it was found that certain derivatives exhibited selective inhibition against several kinases. For instance:
| Kinase | % Activity Remaining (1 mM) | Enzymatic IC (nM) |
|---|---|---|
| MELK | 13 | 15.3 |
| PIM1 | 1 | 60.6 |
| RIPK2 | 3 | 42.5 |
| DYRK3 | 5 | 41.8 |
This table illustrates the potency of related compounds in inhibiting kinase activity, suggesting that similar mechanisms may be at play for this compound .
Antiproliferative Effects
The antiproliferative activity of this compound has been investigated in various cancer cell lines. While specific data on this compound is limited, related studies indicate that structural analogs can exhibit significant inhibition of cancer cell growth, particularly in basal-like breast cancer cells .
Case Studies
- Breast Cancer Cell Lines : One study demonstrated that compounds similar to this compound could induce cell cycle arrest and apoptosis in MDA-MB-468 cells (a basal-like breast cancer line). The mechanism involved the degradation of MELK (Maternal Embryonic Leucine Zipper Kinase), which is crucial for cell proliferation .
- Selectivity and Safety : The selectivity profile of related compounds indicates that they can effectively target specific kinases without broadly affecting other cellular pathways. This selectivity is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. Basic Analytical Strategy
- NMR Spectroscopy :
- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₄: 343.1658) .
How can researchers assess the compound’s stability and solubility for in vitro assays?
Q. Basic Physicochemical Profiling
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Precipitation thresholds are monitored via dynamic light scattering .
- Stability :
- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via HPLC at 24/48/72 hours.
- Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra .
What methodologies are used to identify the compound’s biological targets and mechanism of action?
Q. Advanced Target Identification
- In vitro binding assays :
- Pathway analysis : RNA-seq or proteomics post-treatment to map downstream signaling (e.g., apoptosis, inflammation) .
How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
Q. Advanced SAR Strategies
- Derivatization : Modify the methoxy groups (e.g., replace with halogens) or hydroxypropyl chain (e.g., introduce branching) to assess impact on potency .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (urea carbonyl, hydroxyl group) .
- Data normalization : Compare IC₅₀ values across assays using standardized positive controls (e.g., staurosporine for kinase inhibition) .
What computational approaches predict the compound’s pharmacokinetic properties?
Q. Advanced Modeling Techniques
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled targets (e.g., 100 ns simulations in GROMACS) to assess binding stability .
How should researchers address discrepancies in cytotoxicity data across cell lines?
Q. Advanced Data Analysis
- Cell line profiling : Validate genetic backgrounds (e.g., p53 status via sequencing) and culture conditions (e.g., serum concentration) .
- Dose-response normalization : Use Hill slopes to compare efficacy gradients.
- Metabolic stability : Measure compound depletion in cell lysates via LC-MS to rule out assay-specific degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
